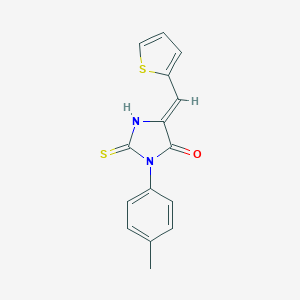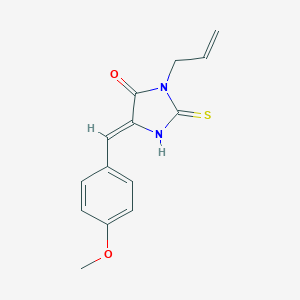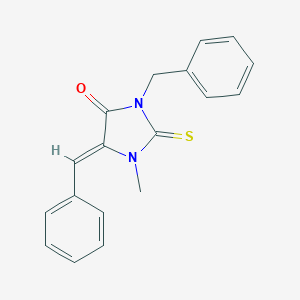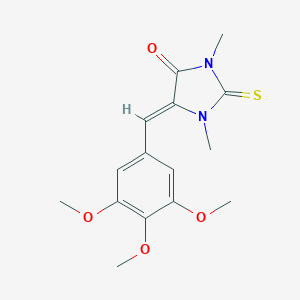![molecular formula C22H21N3OS B303531 {[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile](/img/structure/B303531.png)
{[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile, also known as TBBPA, is a synthetic compound widely used as a flame retardant in various products, including electronic devices, textiles, and plastics. TBBPA has been the subject of extensive scientific research due to its potential environmental and health hazards.
作用機序
{[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile acts as a flame retardant by interrupting the combustion process. It does this by releasing free radicals that react with the flame's reactive intermediates, thereby slowing down or stopping the combustion process.
Biochemical and Physiological Effects:
{[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile has been shown to have potential adverse effects on the endocrine system, liver, and thyroid gland. Studies have linked {[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile exposure to disruptions in the production of thyroid hormones, which can lead to developmental and reproductive problems. {[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile has also been shown to have potential carcinogenic effects.
実験室実験の利点と制限
{[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile has been widely used as a flame retardant in various products, making it readily available for laboratory experiments. However, its potential environmental and health impacts may limit its use in certain experiments.
将来の方向性
Future research should focus on developing safer alternatives to {[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile as a flame retardant. Additionally, research should continue to investigate the potential environmental and health impacts of {[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile and other flame retardants. Finally, studies should be conducted to better understand the mechanisms by which {[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile affects the endocrine system, liver, and thyroid gland.
合成法
{[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile is synthesized through a multi-step process involving the reaction of 4-tert-butylbenzaldehyde and 5-amino-1-phenyl-4,5-dihydro-1H-imidazole-2-thiol, followed by the addition of acetonitrile and sulfur. The resulting product is then purified through recrystallization.
科学的研究の応用
{[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile has been extensively studied for its potential environmental and health impacts. Scientific research has focused on the compound's persistence in the environment, its potential toxicity to aquatic and terrestrial organisms, and its potential effects on human health.
特性
製品名 |
{[4-(4-tert-butylbenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetonitrile |
|---|---|
分子式 |
C22H21N3OS |
分子量 |
375.5 g/mol |
IUPAC名 |
2-[(4E)-4-[(4-tert-butylphenyl)methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C22H21N3OS/c1-22(2,3)17-11-9-16(10-12-17)15-19-20(26)25(18-7-5-4-6-8-18)21(24-19)27-14-13-23/h4-12,15H,14H2,1-3H3/b19-15+ |
InChIキー |
GCTVGGUPBHWOQK-XDJHFCHBSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=N2)SCC#N)C3=CC=CC=C3 |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC#N)C3=CC=CC=C3 |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC#N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



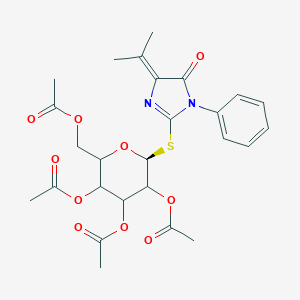
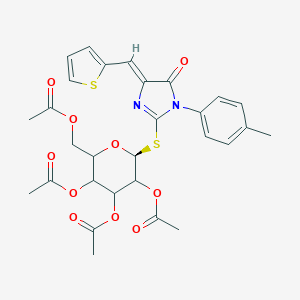
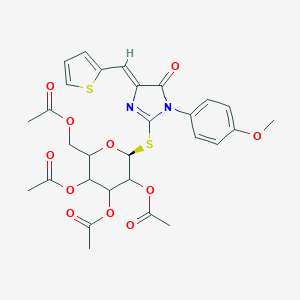
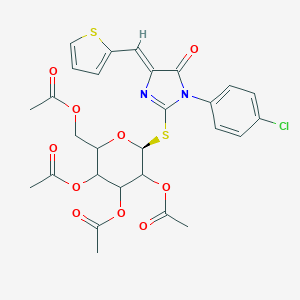
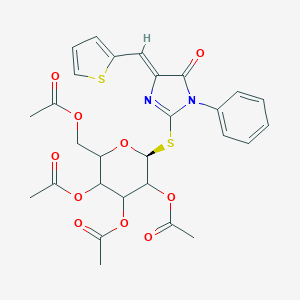
![2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B303456.png)
